molecular formula C13H13ClN4O B12236765 1-(6-Chloroquinazolin-4-yl)pyrrolidine-2-carboxamide

1-(6-Chloroquinazolin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B12236765
M. Wt: 276.72 g/mol
InChI Key: GGMVWKKAWOVIIM-UHFFFAOYSA-N
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Description

1-(6-Chloroquinazolin-4-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(6-Chloroquinazolin-4-yl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Introduction of the Chloro Group: Chlorination of the quinazoline core is achieved using chlorinating agents like thionyl chloride or phosphorus oxychloride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving suitable precursors, such as amino acids or their derivatives.

    Coupling of the Quinazoline and Pyrrolidine Moieties: The final step involves coupling the quinazoline and pyrrolidine moieties through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(6-Chloroquinazolin-4-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The chloro group in the quinazoline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in the study of cellular processes and molecular interactions.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloroquinazolin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

1-(6-Chloroquinazolin-4-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    1-(6-Chloroquinazolin-4-yl)pyrrolidine-3-carboxamide: This compound features a similar structure but with the carboxamide group at a different position on the pyrrolidine ring.

    1-(6-Chloroquinazolin-4-yl)piperidine-2-carboxamide: This compound has a piperidine ring instead of a pyrrolidine ring, which may affect its chemical properties and biological activity.

    1-(6-Chloroquinazolin-4-yl)pyrrolidine-2-thiocarboxamide: This compound features a thiocarboxamide group instead of a carboxamide group, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

IUPAC Name

1-(6-chloroquinazolin-4-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H13ClN4O/c14-8-3-4-10-9(6-8)13(17-7-16-10)18-5-1-2-11(18)12(15)19/h3-4,6-7,11H,1-2,5H2,(H2,15,19)

InChI Key

GGMVWKKAWOVIIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC=NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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